1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine
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Overview
Description
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine is a chemical compound with the molecular formula C14H16ClNS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-1-benzothiophene and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol or sulfide.
Scientific Research Applications
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(benzothiophen-3-yl)methylpiperidine and 1-(5-chloro-2-benzothiophen-3-yl)methylpiperidine share structural similarities.
Properties
Molecular Formula |
C14H16ClNS |
---|---|
Molecular Weight |
265.8g/mol |
IUPAC Name |
1-[(5-chloro-1-benzothiophen-3-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNS/c15-12-4-5-14-13(8-12)11(10-17-14)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
InChI Key |
AVUJQDWGFOVYCY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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